5-(4-Fluoro-2-hydroxyphenyl)furan-2-carbaldehyde 5-(4-Fluoro-2-hydroxyphenyl)furan-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17215362
InChI: InChI=1S/C11H7FO3/c12-7-1-3-9(10(14)5-7)11-4-2-8(6-13)15-11/h1-6,14H
SMILES:
Molecular Formula: C11H7FO3
Molecular Weight: 206.17 g/mol

5-(4-Fluoro-2-hydroxyphenyl)furan-2-carbaldehyde

CAS No.:

Cat. No.: VC17215362

Molecular Formula: C11H7FO3

Molecular Weight: 206.17 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Fluoro-2-hydroxyphenyl)furan-2-carbaldehyde -

Specification

Molecular Formula C11H7FO3
Molecular Weight 206.17 g/mol
IUPAC Name 5-(4-fluoro-2-hydroxyphenyl)furan-2-carbaldehyde
Standard InChI InChI=1S/C11H7FO3/c12-7-1-3-9(10(14)5-7)11-4-2-8(6-13)15-11/h1-6,14H
Standard InChI Key GIJVVDWOJIJTCH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=O

Introduction

Chemical Identity and Structural Features

Spectroscopic Characterization

While direct spectral data for 5-(4-fluoro-2-hydroxyphenyl)furan-2-carbaldehyde are unavailable, analogs such as 5-(4-fluorophenyl)furan-2-carbaldehyde (CAS: 33342-17-5) provide reference benchmarks:

  • IR Spectroscopy: Strong absorption bands at ~1,680 cm⁻¹ (C=O stretch) and ~3,300 cm⁻¹ (O-H stretch) .

  • NMR Spectroscopy:

    • ¹H NMR: δ 9.8–10.1 ppm (aldehyde proton), δ 6.5–7.8 ppm (aromatic protons) .

    • ¹³C NMR: δ 190–195 ppm (aldehyde carbon), δ 150–160 ppm (furan oxygen-adjacent carbons) .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 5-aryl-substituted furan-2-carbaldehydes typically involves:

  • Friedel-Crafts Acylation: Reaction of furan with acyl chlorides in the presence of Lewis acids like AlCl₃.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling of halogenated furans with aryl boronic acids .

  • Photocatalytic Methods: Ligand-free copper-catalyzed C-C bond cleavage under visible light to generate aldehydes (Fig. 1) .

Table 1: Representative Synthetic Conditions for Furan-2-carbaldehydes

MethodReagents/CatalystsYield (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃70–90
PhotocatalysisCuCl₂, CsOAc, 365–600 nm85

Reaction Kinetics

Studies on furan-2-carbaldehyde derivatives reveal pseudo-first-order kinetics under photocatalytic conditions, with rate constants (k) ranging from 0.15–0.25 h⁻¹ . The presence of electron-withdrawing groups (e.g., -F) accelerates aldehyde formation by stabilizing transition states through inductive effects.

Physicochemical Properties

Thermodynamic Parameters

Data extrapolated from 5-(4-fluorophenyl)furan-2-carbaldehyde (CAS: 33342-17-5):

  • Boiling Point: 319°C at 760 mmHg .

  • Density: 1.239 g/cm³ .

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and ethanol .

Chemical Reactivity and Applications

Nucleophilic Additions

The aldehyde group undergoes classical reactions:

  • Condensation: With amines to form Schiff bases, pivotal in synthesizing heterocycles like quinazolines .

  • Grignard Reactions: Formation of secondary alcohols, intermediates in agrochemical synthesis.

Pharmaceutical Relevance

Derivatives of 5-(4-fluoro-2-hydroxyphenyl)furan-2-carbaldehyde exhibit bioactivity:

  • Anticancer Agents: Thiazolidinedione derivatives (e.g., AS-252424) inhibit PI3Kγ with IC₅₀ values <10 µM in melanoma cells.

  • Antimicrobials: Analogous furan aldehydes show MIC values of 16–64 µg/mL against Candida albicans and Gram-positive bacteria.

Table 2: Biological Activities of Related Compounds

CompoundTargetIC₅₀/MICApplication
AS-252424PI3Kγ1.61 µMAnticancer
5-(4-Fluorophenyl)furan-2-carbaldehydeC. albicans16 µg/mLAntifungal

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